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Welcome to the technical support center for the DM21 functional. This guide is designed for

researchers, scientists, and drug development professionals to address common challenges

and optimize the performance of their DM21 computations.

Frequently Asked Questions (FAQs)
Q1: What is the DM21 functional?

DM21 is a neural network-based exchange-correlation functional for Density Functional Theory

(DFT) calculations.[1][2][3] It has demonstrated high accuracy in energy calculations, often

outperforming traditional functionals on benchmarks like GMTKN55.[1][4] However, it is

computationally more demanding than standard functionals.[1][5]

Q2: Why are my DM21 calculations so slow?

The increased computational cost of DM21 stems from two main factors: the necessity of

computing two-electron integrals at each grid point and challenges in achieving Self-Consistent

Field (SCF) convergence.[1][6] For smaller molecular systems, DM21 can be even slower than

more computationally intensive methods like CCSD(T).[1][6]

Q3: I'm encountering SCF convergence issues with DM21. What can I do?

SCF convergence problems are a known issue with DM21, particularly for transition metal

chemistry and systems with elongated bonds.[5][7] Here are several strategies to address this:
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Use a robust SCF protocol: Start with a standard SCF approach and progressively move to

more robust strategies if convergence is not met. A suggested protocol involves adjusting

level shifting, damping factors, and the start of the Direct Inversion in the Iterative Subspace

(DIIS) algorithm.[8]

Employ a level shift: Applying a level shift can help stabilize convergence, especially in cases

of orbital oscillation.[7]

Use orbitals from a previous calculation: You can use the converged orbitals from a

calculation with a more stable functional (like B3LYP) as an initial guess for your DM21
calculation.[5][8]

Check for small HOMO-LUMO gaps: Small energy gaps between the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can lead to

convergence instability.[9]

Q4: My geometry optimization with DM21 is unstable or failing. Why is this happening?

The oscillatory nature of the neural network in DM21 can lead to noisy potential energy

surfaces, which in turn causes instability in geometry optimizations.[1][5] This can result in

difficulties in finding the true energy minimum.

Q5: How can I improve the stability of my DM21 geometry optimizations?

To mitigate the issues arising from the oscillatory behavior of DM21, it is crucial to carefully

select the numerical differentiation step size for gradient calculations. A step size in the range

of 0.0001–0.001 Å has been found to produce smoother nuclear gradients.[5][10][11]

Troubleshooting Guide
This guide provides solutions to specific error messages and common problems encountered

during DM21 experiments.
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Issue/Error Message Potential Cause Suggested Solution

SCF not converged

Small HOMO-LUMO gap,

orbital oscillation, poor initial

guess.

1. Implement a robust SCF

convergence protocol (see

FAQ 3). 2. Use SCF=vshift=x

(where x is typically 300-500)

to apply a level shift. 3. Use

guess=read to provide orbitals

from a previously converged

calculation with a different

functional.[5][8]

Geometry optimization fails to

find a minimum or oscillates.

Noisy potential energy surface

due to the oscillatory nature of

the DM21 functional.

Adjust the numerical

differentiation step for gradient

calculations. A step size

between 0.0001 and 0.001 Å is

recommended.[5][10][11]

Slow performance on small to

medium-sized molecules.

Inherent computational cost of

the DM21 functional.

Be aware that for smaller

systems, DM21 can be slower

than traditional methods.[1][5]

For larger systems,

performance may be more

competitive, but this is an area

of ongoing research.

Convergence issues with

transition metals.

DM21 can struggle with the

electronic structure of

transition metal complexes.

Use a converged wavefunction

from a functional known to

perform well for transition

metals (e.g., B3LYP) as an

initial guess.[5][8] Be prepared

for a significant number of SCF

cycles.

Performance Benchmarks
Direct, comprehensive benchmark tables for DM21 across a wide range of hardware are not

readily available in the reviewed literature. However, the following table summarizes the
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qualitative and semi-quantitative performance comparisons found in several studies.

Comparison Metric DM21 Performance
Traditional
Functionals (e.g.,
PBE0, SCAN)

High-Accuracy
Methods (e.g.,
CCSD(T))

Energy Accuracy

(GMTKN55)

High (MAE ~1.5

kcal/mol)[1]

Moderate (MAE ~3.6

kcal/mol for SCAN)[1]
Very High (Reference)

Computational Time

(Single Point)
Significantly Slower[1] Faster

Can be faster for

small systems[1][6]

Geometry

Optimization Accuracy

Does not consistently

outperform analytical

functionals[5]

Generally reliable High

SCF Convergence

Can be challenging,

especially for certain

systems[5][7]

Generally robust
Not applicable (not an

iterative SCF method)

MAE: Mean Absolute Error

Experimental Protocols
Protocol 1: Single-Point Energy Calculation with DM21
in PySCF
This protocol outlines the steps for performing a single-point energy calculation using the DM21
functional within the PySCF framework.

System Setup: Define the molecular geometry and basis set using the gto module in PySCF.

Mean-Field Object: Create a mean-field object (e.g., RKS for restricted Kohn-Sham).

Specify DM21 Functional: Assign the DM21 functional to the mean-field object. This is

typically done by setting the .xc attribute to 'dm21'.

Run Calculation: Execute the kernel() method of the mean-field object to perform the SCF

calculation.
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Check Convergence: Verify that the calculation has converged by checking the .e_tot and

.converged attributes of the mean-field object.

Troubleshooting: If the calculation fails to converge, implement the strategies outlined in the

Troubleshooting Guide, such as using a level shift or providing a better initial guess.

Protocol 2: Geometry Optimization with DM21 in PySCF
This protocol provides a general workflow for performing geometry optimization using the

DM21 functional.

System Setup: As with a single-point calculation, define the molecule and basis set.

Mean-Field Object: Create a mean-field object and specify the DM21 functional.

Geometry Optimizer: Obtain a geometry optimizer object from the mean-field object using

the .Gradients() method followed by .as_scanner().

Run Optimization: Call the optimizer object with the molecule object as an argument to start

the optimization.

Monitor Convergence: The optimization will iteratively update the geometry to find an energy

minimum. Monitor the convergence of both the SCF at each step and the overall geometry.

Adjust Numerical Gradient Step: If the optimization is unstable, it is critical to adjust the step

size for the numerical differentiation of the gradients. This is a key parameter for successful

DM21 geometry optimizations.[5][10][11]

Visualizations
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Caption: A workflow for troubleshooting DM21 calculations.
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Caption: The iterative process of DFT geometry optimization.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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